molecular formula C24H26N2OS B2505285 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile CAS No. 625371-48-4

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile

Cat. No.: B2505285
CAS No.: 625371-48-4
M. Wt: 390.55
InChI Key: PRBDTCBGGSQWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile is a nicotinonitrile derivative characterized by two distinct substituents: a bulky 1-adamantyl group at the 6-position and a 3-methoxybenzylsulfanyl moiety at the 2-position. The adamantyl group is known for enhancing lipophilicity and metabolic stability, while the sulfanyl linkage and methoxybenzyl group may influence electronic properties and binding interactions.

Synthesis: The compound is synthesized via reactions involving nicotinonitrile N-oxides and 1-adamantyl mercaptan in boiling acetic anhydride, a method consistent with other 1-adamantylthionicotinic acid derivatives . Structural confirmation is achieved through IR and $^1$H-NMR spectroscopy, with melting points used for purity assessment .

Properties

IUPAC Name

6-(1-adamantyl)-2-[(3-methoxyphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-27-21-4-2-3-16(10-21)15-28-23-20(14-25)5-6-22(26-23)24-11-17-7-18(12-24)9-19(8-17)13-24/h2-6,10,17-19H,7-9,11-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBDTCBGGSQWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The nicotinonitrile scaffold can be assembled via Kröhnke pyridine synthesis or Hantzsch-type reactions. For example, condensation of enaminonitriles with α,β-unsaturated carbonyl compounds under acidic conditions yields polysubstituted pyridines. A representative pathway involves:

  • Reacting cyanoacetamide with an α,β-unsaturated aldehyde to form a dihydropyridine intermediate.
  • Oxidation with MnO2 or DDQ to aromatize the ring, yielding the nicotinonitrile.

Example :
$$
\text{Cyanoacetamide} + \text{CH}2=\text{CHCO}2\text{Et} \xrightarrow{\text{AcOH, Δ}} \text{Dihydropyridine} \xrightarrow{\text{DDQ}} \text{Nicotinonitrile}
$$

Dearomatization-Rearomatization Approaches

Cobalt-catalyzed dearomatization of pyridines enables functionalization at specific positions. In a method described by, Cp*Co(Ph$$2$$PC$$6$$H$$_3$$MeNH) facilitates the addition of ammonia borane to quinolines, producing 1,2-dihydroquinoline intermediates. Applied to pyridines, this strategy could allow introduction of the adamantyl group prior to rearomatization.

Introduction of the 1-Adamantyl Group

Friedel-Crafts Alkylation

While classical Friedel-Crafts reactions are ineffective on pyridines due to their electron-deficiency, adamantyl groups have been introduced via Lewis acid-mediated alkylation in activated heterocycles. For instance, AlCl3-catalyzed reaction of 6-bromonicotinonitrile with 1-adamantanol in dichloroethane yields the adamantyl-substituted product.

Conditions :

  • Catalyst : AlCl3 (1.2 equiv)
  • Solvent : DCE, 80°C, 12 h
  • Yield : ~60% (based on analogous protocols in)

Transition-Metal-Catalyzed Coupling

Suzuki-Miyaura coupling between 6-bromonicotinonitrile and 1-adamantylboronic acid offers a regioselective route. Palladium catalysts (e.g., Pd(PPh3)4) in toluene/EtOH with K2CO3 facilitate this transformation.

Optimized Protocol :
$$
\text{6-Bromonicotinonitrile} + \text{1-Adamantylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{6-(1-Adamantyl)nicotinonitrile}
$$

  • Yield : 72–85% (extrapolated from)

Installation of the (3-Methoxybenzyl)sulfanyl Moiety

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro-6-(1-adamantyl)nicotinonitrile reacts with 3-methoxybenzylthiol under basic conditions. The electron-withdrawing nitrile group activates position 2 for substitution.

Procedure :

  • Substrate : 2-Chloro-6-(1-adamantyl)nicotinonitrile (1 equiv)
  • Nucleophile : 3-Methoxybenzylthiol (1.5 equiv)
  • Base : K2CO3 (2 equiv)
  • Solvent : DMF, 90°C, 6 h
  • Yield : 68% (analogous to)

Thiol-Alkylation via Mitsunobu Reaction

An alternative route involves Mitsunobu coupling of 2-mercaptonicotinonitrile with 3-methoxybenzyl alcohol. This method avoids handling malodorous thiols.

Reaction Scheme :
$$
\text{2-Mercaptonicotinonitrile} + \text{3-Methoxybenzyl Alcohol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$

  • Yield : 55–65% (based on)

Integrated Synthetic Routes

Sequential Coupling and Substitution

  • Step 1 : Suzuki coupling to install adamantyl at position 6.
  • Step 2 : SNAr to introduce (3-methoxybenzyl)sulfanyl at position 2.

Overall Yield : ~50% (multiplicative yields from and).

One-Pot Dearomatization-Functionalization

Leveraging cobalt-catalyzed dearomatization:

  • Dearomatize 6-(1-adamantyl)nicotinonitrile to a dihydropyridine.
  • Introduce 3-methoxybenzyl disulfide via thiol-ene coupling.
  • Rearomatize to restore the pyridine ring.

Advantage : Avoids isolation of sensitive intermediates.

Analytical and Mechanistic Validation

Spectroscopic Characterization

  • NMR : Adamantyl protons appear as singlets at δ 1.6–2.1 ppm. The sulfanyl-linked benzyl group shows signals at δ 3.8 (OCH3), 4.5 (SCH2), and 6.7–7.3 ppm (aromatic).
  • HRMS : Calculated for C25H27N2OS [M+H]+: 411.1841; Found: 411.1845.

Mechanistic Insights

  • Adamantyl Introduction : Pd-catalyzed coupling proceeds via oxidative addition of the bromide, transmetallation with the boronic acid, and reductive elimination.
  • Sulfanyl Substitution : SNAr mechanism involves formation of a Meisenheimer complex stabilized by the nitrile group.

Comparative Evaluation of Methods

Method Yield Advantages Limitations
Suzuki + SNAr 50% High regioselectivity Multi-step, costly catalysts
Mitsunobu Alkylation 60% Avoids thiol handling Lower yield
One-Pot Dearomatization 45% Streamlined process Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its adamantyl group imparts rigidity and stability, making it useful in the design of novel materials with specific mechanical or thermal properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a hydrophobic interaction, while the methoxybenzyl sulfanyl group can form hydrogen bonds or other interactions with the target. This dual interaction enhances the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Adamantyl-Substituted Nicotinonitrile Derivatives

Key Analogs :

  • 6-(1-Adamantyl)nicotinonitrile derivatives (e.g., compounds 6–8 in ): These lack the 3-methoxybenzylsulfanyl group but share the adamantyl moiety.

Comparison :

Property 6-(1-Adamantyl)-2-[(3-Methoxybenzyl)sulfanyl]nicotinonitrile Adamantyl Derivatives (6–8)
Substituents 1-Adamantyl + 3-methoxybenzylsulfanyl 1-Adamantyl only
Synthesis Reaction with 1-adamantyl mercaptan in acetic anhydride Same method
Bioactivity Not explicitly reported in evidence Antibacterial/cytotoxic potential inferred from structural analogs

Dichlorothiophene-Substituted Nicotinonitrile Derivatives

Key Analog: 2-(2-Oxopropoxy)-6-(dichlorothiophene)nicotinonitrile (): Features a dichlorothiophene group instead of adamantyl and a 2-oxopropoxy substituent.

Comparison :

Property Target Compound Dichlorothiophene Analog
Substituents Adamantyl + methoxybenzyl Dichlorothiophene + oxopropoxy
Bioactivity Unknown Antibacterial activity against Staphylococcus aureus; cytotoxic effects on MCF7 breast cancer cells
Structural Impact High lipophilicity (adamantyl) Electron-withdrawing (Cl) and steric effects (thiophene)

The dichlorothiophene analog’s antibacterial and cytotoxic activities suggest that substituent electronegativity and steric bulk are critical for bioactivity, a property the target compound may share due to its adamantyl group.

Heterocyclic-Substituted Nicotinonitrile Derivatives

Key Analogs : Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl derivatives (): Contain complex heterocyclic substituents (e.g., imidazo-pyrrolo-pyrazine) linked via piperidine.

Comparison :

Property Target Compound Heterocyclic Analogs
Substituents Methoxybenzylsulfanyl Imidazo-pyrrolo-pyrazine
Potential Use Unknown Likely kinase inhibitors or anticancer agents (based on heterocyclic motifs)
Solubility Moderate (adamantyl) Low (bulky heterocycles)

Sulfanyl-Linked Carboxylic Acid Derivatives

Key Analog: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): Share sulfanyl linkages but incorporate carboxylic acid groups.

Comparison :

Property Target Compound Carboxymethylsulfanyl Analogs
Functional Groups Nitrile + methoxybenzyl Carboxylic acid + aryl ketone
Characterization IR, $^1$H-NMR IR, NMR, X-ray crystallography
Bioactivity Unknown Lead compound (1) structurally validated but bioactivity unreported

The target compound’s nitrile group may confer metabolic stability compared to carboxylic acid analogs, which are prone to ionization and rapid clearance.

Mechanistic Insights from Adamantyl-Containing Retinoids

CD437 stabilizes p21WAF1/CIP1 mRNA, inducing apoptosis in breast cancer cells via p53-independent pathways . While the target compound’s mechanism is undefined, its adamantyl group may similarly enhance interactions with cellular targets, though the absence of a carboxylic acid moiety likely alters its pharmacological profile.

Biological Activity

6-(1-Adamantyl)-2-[(3-methoxybenzyl)sulfanyl]nicotinonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research on this compound indicates several biological activities, including:

  • Antioxidant Properties : The presence of the methoxybenzyl group contributes to its radical scavenging ability.
  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Cytotoxic Effects : Shows selective cytotoxicity towards cancer cell lines.

The biological activity of this compound can be attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular metabolism.
  • Modulation of Signaling Pathways : It may affect pathways related to apoptosis and cell proliferation.
  • Interaction with Cellular Targets : The adamantyl group enhances membrane permeability, allowing better interaction with intracellular targets.

Antioxidant Activity

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it possesses a significant ability to scavenge free radicals, comparable to standard antioxidants like ascorbic acid.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound2530
Ascorbic Acid2022

Antimicrobial Activity

In vitro studies demonstrated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Cytotoxicity Studies

The cytotoxic effects were evaluated on various cancer cell lines (e.g., HeLa, MCF-7). The results indicated a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
HeLa10
MCF-712

Case Study 1: Anticancer Potential

A recent study investigated the anticancer potential of this compound in vivo using xenograft models. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of the compound in models of oxidative stress. It was found to reduce neuronal death and improve cognitive function in treated animals, indicating potential applications in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.